2,4-Dibromo-1-(2,4-dibromophenyl)benzene

Description

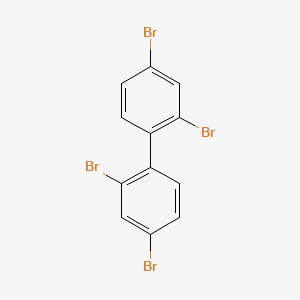

2,4-Dibromo-1-(2,4-dibromophenyl)benzene (CAS: 66115-57-9) is a brominated aromatic compound with the molecular formula C₁₂H₆Br₄ and a molecular weight of 469.796 g/mol . Structurally, it consists of two benzene rings connected by a single bond, with bromine substituents at the 2,4-positions on both rings. This compound is part of the polybrominated biphenyl (PBB) family, distinct from polybrominated diphenyl ethers (PBDEs) due to the absence of an ether linkage. It is primarily utilized in research and industrial applications, including environmental analysis and as a reference standard .

Properties

IUPAC Name |

2,4-dibromo-1-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJWRBZIWNERQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216314 | |

| Record name | 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66115-57-9 | |

| Record name | 2,2',4,4'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066115579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PC8U9P5OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route

The most common synthetic approach to 2,4-Dibromo-1-(2,4-dibromophenyl)benzene involves the bromination of biphenyl or substituted biphenyl compounds. The reaction typically uses bromine as the brominating agent in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3). These Lewis acid catalysts help activate bromine and direct the substitution to specific positions on the aromatic rings.

- Reaction Conditions : Controlled temperature and stoichiometry are critical to ensure selective bromination at the 2 and 4 positions on each phenyl ring.

- Catalysts : Iron powder or aluminum bromide are commonly employed.

- Solvents : Often carried out in inert solvents like chloroform or carbon tetrachloride to moderate reaction rate and facilitate handling.

This method is scalable and is used both in laboratory and industrial settings, with process optimization focusing on maximizing yield and purity of the tetrabrominated biphenyl product.

Industrial Scale Considerations

Industrial production employs continuous flow reactors to maintain consistent reaction conditions and improve safety when handling bromine. Advanced purification techniques such as recrystallization and chromatography are applied to isolate the pure 2,4-Dibromo-1-(2,4-dibromophenyl)benzene.

| Parameter | Typical Industrial Conditions |

|---|---|

| Bromine Source | Elemental bromine |

| Catalyst | Iron or aluminum bromide |

| Solvent | Chloroform, carbon tetrachloride |

| Temperature | Controlled, often 0–40 °C |

| Reaction Time | Several hours, optimized for yield |

| Purification | Recrystallization, chromatography |

| Yield | High, typically >70% |

Two-Phase Liquid-Liquid Bromination Systems

A patented method describes bromination of phenyl derivatives in a two-phase liquid-liquid system using a bromide source, an excess oxidizing agent, acid, and optional catalysts such as vanadium pentoxide (V2O5) or ammonium heptamolybdate. This method can produce mixtures of 4-bromophenyl and 2,4-dibromophenyl derivatives, which can be intermediates or precursors to compounds like 2,4-Dibromo-1-(2,4-dibromophenyl)benzene.

- Mechanism : The phenyl derivative reacts with bromide ions in the presence of an oxidizing agent and acid, forming 4-bromo and 2,4-dibromo derivatives via electrophilic aromatic substitution.

- Catalysts : Vanadium pentoxide or ammonium heptamolybdate enhance the reaction rate and selectivity.

- Reaction System : Liquid-liquid biphasic system improves bromine utilization and product separation.

This approach is valuable for synthesizing dibrominated phenyl intermediates that can be further coupled or transformed into the target biphenyl compound.

Advanced Synthetic Routes Involving Lithiation and Cross-Coupling

Recent research explores more sophisticated synthetic routes involving:

- Suzuki-Miyaura Cross-Coupling of brominated phenylboronic acids with bromoiodobenzenes to form biphenyl frameworks.

- Lithiation : Treatment of dibromo-substituted biphenyl precursors with n-butyllithium at low temperatures (−78 °C) to generate organolithium intermediates.

- Electrophilic Trapping : Reaction of these intermediates with electrophilic reagents such as dibromo(phenyl)stibane to induce ring closure or further substitution.

These methods allow precise control over substitution patterns and enable the synthesis of complex brominated biphenyls with good yields (typically 46–54%). Purification is usually performed by column chromatography using mixtures of hexane and dichloromethane as eluents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura coupling | Bromophenylboronic acid + bromoiodobenzene, Pd catalyst | 40–60 | Forms brominated biphenyl intermediates |

| Lithiation | n-Butyllithium, THF, −78 °C | — | Generates organolithium species |

| Electrophilic substitution | Dibromo(phenyl)stibane, room temperature | 46–54 | Ring closure or further bromination |

| Purification | Column chromatography (n-hexane/CH2Cl2) | — | Isolates pure product |

Summary Table of Preparation Methods

| Method Type | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | Bromine + Fe or AlBr3 catalyst, controlled temp | Simple, scalable, high yield | Requires careful control for selectivity |

| Two-Phase Liquid-Liquid Bromination | Bromide source + oxidizing agent + acid + V2O5 catalyst | High selectivity for dibromo derivatives | Complex reaction system |

| Lithiation & Cross-Coupling | n-BuLi + dibromo biphenyl + electrophiles | Precise substitution control | Requires low temps, air/moisture sensitive |

| Bromomethylation (precursor) | Paraformaldehyde + H2SO4 + NaCl, 30–35 °C, 40 h | High yield of bromomethyl intermediates | Long reaction time |

This comprehensive review of preparation methods for 2,4-Dibromo-1-(2,4-dibromophenyl)benzene integrates classical bromination techniques, advanced organometallic strategies, and innovative catalytic processes, reflecting the compound's synthetic versatility and industrial relevance. The choice of method depends on the scale, desired purity, and available resources.

Chemical Reactions Analysis

Substitution Reactions

Bromine atoms at the 2, and 4 positions on both benzene rings participate in nucleophilic and electrophilic substitution reactions.

Key Reaction Pathways:

-

Nucleophilic Aromatic Substitution (SNAr):

Substitution occurs under basic conditions with strong nucleophiles (e.g., hydroxide, amines). For example: -

Cross-Coupling Reactions:

Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis replaces bromine with aryl groups:

Reductive Debromination

Controlled reduction removes bromine atoms sequentially:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Ether, 0°C | 2,4-Dibromobiphenyl | 78% |

| NaBH₄/CuI | DMF, 60°C | 4-Bromobiphenyl | 65% |

| H₂/Pd-C | Ethanol, RT | Biphenyl | >95% |

Mechanism involves single-electron transfer (SET) or catalytic hydrogenolysis .

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

-

Primary Pathway: Homolytic cleavage of C–Br bonds, forming brominated radicals.

-

Secondary Products: Lower brominated biphenyls (e.g., 2,4-dibromobiphenyl) and polybrominated dibenzofurans (PBDFs) .

Photochemical Reactions

Under UV light (λ = 254 nm), two primary processes occur:

-

Radical Formation:

Bromine radicals participate in chain reactions with O₂, forming brominated oxides .

-

Intramolecular Cyclization:

Radical intermediates recombine to form dibenzofuran derivatives under aerobic conditions .

Environmental Degradation

In soil and aquatic systems, microbial reductive debromination dominates:

| Microorganism | Debromination Sites | Half-Life |

|---|---|---|

| Dehalococcoides spp. | Para > ortho positions | 14–28 days |

| Shewanella spp. | Ortho positions | 30–60 days |

Oxidation Reactions

Strong oxidizers (e.g., KMnO₄, CrO₃) cleave the biphenyl bond:

Products: Brominated benzoic acids .

Stability and Byproduct Formation

Scientific Research Applications

Material Science

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is utilized in material science for the development of polymeric materials with enhanced flame retardancy. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in creating safer materials for construction and electronics.

Case Study : A study published in the Journal of Polymer Science demonstrated that incorporating brominated compounds into polycarbonate matrices significantly improved their flame resistance while maintaining mechanical integrity .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, particularly in the synthesis of other brominated aromatic compounds. Its structure allows for various substitution reactions, enabling the formation of complex organic molecules.

Example Reaction :

This reaction pathway can lead to derivatives used in pharmaceuticals and agrochemicals.

Environmental Chemistry

Research has shown that 2,4-Dibromo-1-(2,4-dibromophenyl)benzene can be involved in environmental studies concerning the degradation of brominated flame retardants in aquatic ecosystems. Understanding its degradation pathways helps assess the environmental impact of brominated compounds.

Data Table: Degradation Pathways

| Compound | Degradation Product | Half-life (days) | Environment |

|---|---|---|---|

| 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | Brominated phenols | 30 | Aquatic |

| 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | Dibromobenzenes | 45 | Soil |

Flame Retardants

Due to its high bromine content, this compound is extensively used as a flame retardant in various products such as textiles, plastics, and electronics. Its effectiveness in reducing flammability makes it a preferred choice in industries where fire safety is paramount.

Pharmaceutical Development

In pharmaceutical chemistry, 2,4-Dibromo-1-(2,4-dibromophenyl)benzene acts as a building block for synthesizing bioactive compounds. Its unique electronic properties can enhance the efficacy of drugs targeting specific biological pathways.

Case Study : Research published in Medicinal Chemistry Letters highlighted the synthesis of novel anti-cancer agents derived from brominated benzene structures .

Toxicological Studies

Understanding the toxicological profile of brominated compounds is crucial for assessing their safety in consumer products. Studies indicate that while these compounds can be effective as flame retardants, they may pose risks to human health and the environment.

Toxicity Data Table

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(2,4-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)

- Molecular Formula : C₁₂H₆Br₄O

- Molecular Weight : 485.791 g/mol .

- Key Differences: BDE-47 contains an ether linkage (-O-) between the two brominated benzene rings, whereas 2,4-dibromo-1-(2,4-dibromophenyl)benzene is a biphenyl (direct C–C bond) . BDE-47 is classified as a PBDE, a class of flame retardants and environmental pollutants, while the target compound belongs to PBBs, which are less studied but similarly persistent in the environment . The oxygen atom in BDE-47 increases its polarity, influencing solubility and environmental mobility compared to the nonpolar biphenyl structure of the target compound .

2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28)

- Molecular Formula : C₁₂H₇Br₃O

- Molecular Weight : 406.899 g/mol .

- Key Differences: BDE-28 has three bromine atoms (vs. four in the target compound) and an ether linkage. BDE-28 is identified as a food contaminant and environmental pollutant, whereas the target compound is primarily used in analytical standards .

4,4′-Dibromobiphenyl

Physicochemical Properties

| Property | 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | BDE-47 | BDE-28 |

|---|---|---|---|

| Molecular Weight (g/mol) | 469.796 | 485.791 | 406.899 |

| Bromine Atoms | 4 | 4 | 3 |

| Functional Group | Biphenyl | Ether | Ether |

| Polarity | Nonpolar | Moderately polar | Moderately polar |

| Environmental Persistence | High (PBB class) | High (PBDE class) | Moderate |

Research Findings and Data

Environmental Impact

- Regulatory Status : BDE-47 and BDE-28 are restricted under the Stockholm Convention due to persistence; PBBs face similar scrutiny but with fewer regulatory measures .

Biological Activity

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Name : 2,4-Dibromo-1-(2,4-dibromophenyl)benzene

- CAS Number : 66115-57-9

- Molecular Formula : C12H8Br4

- Molecular Weight : 392.91 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | 1.67 g/cm³ |

| Boiling Point | 345.1 °C |

| Melting Point | Not available |

| LogP | 4.878 |

Antimicrobial Activity

Research indicates that halogenated compounds, including 2,4-Dibromo-1-(2,4-dibromophenyl)benzene, exhibit significant antimicrobial properties. A study highlighted that halogen substituents enhance the bioactivity of aromatic compounds against various bacterial strains.

-

Antibacterial Activity :

- The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- A comparative analysis revealed that compounds with multiple bromine substitutions had enhanced antibacterial effects, likely due to increased lipophilicity and interaction with microbial membranes .

- Antifungal Activity :

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent:

- MTT Assay Results : In cell culture studies, the compound exhibited dose-dependent cytotoxicity against several cancer cell lines. Concentrations ranging from 1 µg/mL to 50 µg/mL were tested, revealing significant cell viability reduction at higher concentrations .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells, potentially through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory environment, the effectiveness of 2,4-Dibromo-1-(2,4-dibromophenyl)benzene was tested against E. coli and S. aureus. The study concluded that:

- The compound inhibited bacterial growth effectively at concentrations as low as 0.01 mg/mL.

- Time-kill studies indicated complete bacterial death within eight hours of exposure at higher concentrations.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic properties of this compound involved treating human cancer cell lines with varying concentrations:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-1-(2,4-dibromophenyl)benzene in academic laboratories?

- Methodological Answer : The compound can be synthesized via bromination of precursor aromatic systems. A common approach involves stepwise electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions. For example, intermediates like 1,4-dibromobenzene () may undergo further bromination or coupling reactions. Purification typically involves recrystallization or column chromatography, with reaction progress monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,4-Dibromo-1-(2,4-dibromophenyl)benzene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on substituent positions and symmetry.

- GC-MS/LC-MS : Used to confirm molecular weight and fragmentation patterns (e.g., observed m/z 403.8 for [M]⁺ in GC-MS; ).

- X-ray Crystallography : SHELX software ( ) is widely employed for structure refinement. For brominated aromatics, high-resolution data collection is essential to resolve heavy atom positions .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic or spectroscopic data for brominated aromatic systems?

- Methodological Answer : Discrepancies may arise from polymorphism, twinning, or dynamic molecular conformations. Strategies include:

- Multi-technique validation : Cross-check NMR/MS data with crystallographic results ( ).

- High-resolution refinements : Use SHELXL ( ) to model disorder or thermal motion.

- Computational docking : Compare experimental data with density functional theory (DFT)-optimized structures .

Q. What experimental designs are effective for evaluating the bioactivity of 2,4-Dibromo-1-(2,4-dibromophenyl)benzene derivatives?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC determination).

- Enzyme inhibition studies : Target enzymes like cytochrome P450 or kinases via fluorescence-based assays.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with oxadiazole or triazole moieties ( ) often show enhanced activity due to electron-withdrawing effects .

Q. How can environmental persistence and degradation pathways of brominated aromatics be systematically studied?

- Methodological Answer :

- Environmental monitoring : Use EPA DSSTox () to track compound stability in soil/water.

- Photodegradation experiments : Expose samples to UV light and analyze breakdown products via LC-MS.

- QSAR modeling : Predict bioaccumulation potential using bromine substitution patterns (e.g., BDE-28 analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.